molecular formula C16H14BrN5OS B4658864 N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4658864
M. Wt: 404.3 g/mol
InChI Key: HZVZUDZHEACRER-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule that incorporates a 1,2,4-triazole core, a structure recognized for its significant potential in medicinal chemistry. This compound is furnished for research applications exclusively and is not intended for diagnostic or therapeutic use. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their diverse biological activities . Specifically, substituted 1,2,4-triazoles have been identified in patent literature for their pharmaceutical use in treating metabolic disorders, including type 2 diabetes mellitus and obesity, often by modulating intracellular receptor pathways . Furthermore, the inclusion of a bromophenylacetamide moiety is of particular interest, as structurally similar analogues, such as other N-(bromophenyl) acetamide derivatives, have demonstrated potent in vitro and in vivo antidiabetic activity by acting as non-competitive inhibitors of the enzymes α-glucosidase and α-amylase . The molecular architecture of this compound, which integrates sulfur and nitrogen-containing heterocycles, suggests potential for novel interactions with biological targets. Researchers may find this compound valuable as a building block in drug discovery, a candidate for high-throughput screening against therapeutic targets, or a lead compound for further chemical optimization in areas such as metabolic syndrome and antiviral research .

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVZUDZHEACRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group, a triazole moiety, and a sulfanyl group. The molecular formula is C23H20BrN5O2SC_{23}H_{20}BrN_5O_2S with a detailed SMILES representation provided for computational studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria. In particular:

  • In vitro Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity at concentrations as low as 1 mM in DMSO .

Antifungal Activity

Triazole derivatives are also known for their antifungal effects. Similar compounds have been documented to possess activity against fungal strains such as Candida albicans. The specific activity of this compound against such pathogens remains to be fully elucidated but is anticipated based on structural similarities to known antifungals .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered considerable attention. Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT1166.2

The data suggest that this compound may also demonstrate similar anticancer activity .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in target organisms. For example, triazoles are known to inhibit enzyme pathways essential for cell wall synthesis in fungi and bacterial cells. The sulfanyl group may enhance this inhibitory action by facilitating interactions with biological targets .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Synthesis and Screening : A study synthesized various triazole-thione derivatives and screened them for antibacterial activity against E. coli and S. aureus, revealing that many exhibited promising results .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of related compounds against multiple cancer cell lines, identifying several candidates with significant inhibitory effects .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole rings are often associated with significant biological activities , particularly in the following areas:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes.
  • Antibacterial Properties : The compound's structure suggests potential interactions with bacterial enzymes or receptors, which could lead to antibacterial effects.
  • Anticancer Activity : Initial studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through specific molecular pathways.

Interaction Studies

To understand how this compound interacts with biological targets, researchers employ techniques such as:

  • Molecular Docking Simulations : These computational methods predict how the compound binds to specific proteins or enzymes.
  • In Vitro Assays : Laboratory experiments assess binding affinities and elucidate mechanisms of action.

These studies are crucial for determining the therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of similar compounds:

  • Antitumor Activity : A study demonstrated that triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
  • Antifungal Efficacy : Research has shown that triazole-based compounds effectively inhibit fungal pathogens, indicating their potential as antifungal agents .
  • Pharmacological Insights : Investigations into the pharmacokinetics and pharmacodynamics of triazole derivatives reveal their viability as drug candidates due to favorable absorption and distribution profiles .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction ConditionsReagentsProductYieldReference
Mild oxidation, 50°C, 6 hrsH₂O₂ (30%) in acetic acidSulfoxide derivative72%
Strong oxidation, 80°C, 12 hrsmCPBA in DCMSulfone derivative65%

Key findings:

  • Oxidation selectivity depends on reagent strength and reaction time.

  • Sulfone derivatives exhibit enhanced stability compared to sulfoxides.

Nucleophilic Aromatic Substitution

The bromine atom on the 2-bromophenyl group participates in nucleophilic substitution reactions, enabling functionalization at the aromatic ring.

NucleophileBaseSolventTemperatureProductYieldReference
Sodium methoxideK₂CO₃DMF100°CMethoxy-substituted derivative58%
AnilineEt₃NTHF80°CN-arylaminophenyl derivative49%

Mechanistic insight:

  • Reactions proceed via a two-step SNAr mechanism, with dehalogenation favored by electron-withdrawing triazole and pyridine groups.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Coupling TypeCatalystLigandProductYieldReference
Suzuki (Borylation)Pd(PPh₃)₄PPh₃Biphenyl derivative81%
HeckPd(OAc)₂P(o-tol)₃Styryl-functionalized derivative67%

Optimization notes:

  • Catalyst loading (1–5 mol%) and solvent polarity (e.g., toluene vs. DMF) significantly impact yields .

Alkylation and Acylation

The acetamide nitrogen and triazole ring nitrogen atoms undergo alkylation/acylation to enhance solubility or biological activity.

Reaction TypeReagentConditionsProductYieldReference
AlkylationMethyl iodideK₂CO₃, DMF, 60°CN-Methylacetamide derivative75%
AcylationAcetyl chloridePyridine, RTN-Acetyl-triazole derivative68%

Structural analysis:

  • Alkylation at the triazole nitrogen increases logP values, improving membrane permeability .

Cyclization Reactions

The triazole ring participates in cycloaddition reactions to form fused heterocyclic systems.

ReagentConditionsProductYieldReference
NaN₃, CuIDMSO, 120°CTetrazole-fused derivative63%
Propargyl bromideNEt₃, CH₃CN, 80°CTriazolo-pyrazine derivative55%

Applications:

  • Fused heterocycles exhibit improved binding affinity in kinase inhibition assays.

Reduction Reactions

Selective reduction of the acetamide carbonyl group modifies pharmacological properties.

ReagentSolventTemperatureProductYieldReference
LiAlH₄THF0°CAmine derivative70%
NaBH₄/CeCl₃MeOHRTAlcohol derivative82%

Key observation:

  • Reduction products show altered metabolic stability in hepatocyte assays .

Acid/Base-Mediated Rearrangements

The triazole ring undergoes acid-catalyzed ring-opening or rearrangement.

ConditionsReagentProductYieldReference
HCl (conc.), refluxH₂OThiosemicarbazide derivative60%
NaOH, EtOH-Pyrazole-thioether derivative58%

Mechanistic pathway:

  • Protonation at the triazole N2 atom triggers ring-opening, forming linear intermediates.

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage.

ConditionsProductYieldReference
UV (254 nm), 6 hrsDimeric sulfanyl-linked compound44%
UV (365 nm), 12 hrsC–Br bond cleavage product37%

Applications:

  • Photodimerization products are explored as photo-responsive materials .

Q & A

Advanced Research Question

  • Pyridinyl group : Essential for π-π stacking with target enzymes (e.g., CYP450). Replacement with furan reduces potency .
  • Bromophenyl moiety : Enhances lipophilicity and halogen bonding. Fluorophenyl analogs show improved metabolic stability but lower solubility .
  • Sulfanyl linker : Critical for hydrogen bonding; oxidation to sulfone abolishes activity .

How can contradictory reports on this compound’s pharmacological effects be reconciled?

Advanced Research Question
Discrepancies in antiexudative vs. pro-inflammatory outcomes may stem from model-specific factors (e.g., murine vs. human neutrophil assays) . Cross-study comparisons require normalization to pharmacokinetic parameters (e.g., plasma protein binding) and standardized dosing regimens. Meta-analyses of IC₅₀ values across analogous triazole derivatives can clarify trends .

What strategies mitigate instability of the bromophenyl group during storage or biological assays?

Advanced Research Question
Dehalogenation under UV light or enzymatic (CYP450) conditions can be minimized by:

  • Storage in amber vials at -20°C under argon.
  • Co-administration with CYP inhibitors (e.g., ketoconazole) in vivo .
  • Synthesis of deuterated analogs to reduce metabolic cleavage rates.

What in silico methods are used to predict toxicity and selectivity?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration.
  • Molecular docking : AutoDock Vina or Glide predicts binding to off-target receptors (e.g., hERG channel), flagging cardiac toxicity risks .
  • MD simulations : Evaluate conformational stability in target binding pockets (e.g., COX-2) over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.